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Compound of Interest

Compound Name: Diacetin

Cat. No.: B166006 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction to Diacetin (Glycerol Diacetate)
Diacetin, with the E-number E1517, is a food additive belonging to the class of glycerides.

Chemically, it is the diester of glycerol and acetic acid, existing as a mixture of 1,2-glyceryl

diacetate and 1,3-glyceryl diacetate.[1][2] It is a colorless, odorless, and oily liquid with a faint,

fatty odor.[1][3] Diacetin is valued in the food industry for its versatile functions as a solvent,

carrier, humectant, and plasticizer.[4][5]

Regulatory Status: Diacetin is generally recognized as safe (GRAS) by the U.S. Food and

Drug Administration (FDA) for use as a synthetic flavoring substance and adjuvant.[6] In the

European Union, it is an authorized food additive.[1] The Joint FAO/WHO Expert Committee on

Food Additives (JECFA) has established an Acceptable Daily Intake (ADI) of "not specified" for

acetic and fatty acid esters of glycerol, which includes diacetin, indicating its low toxicity.[7][8]

Physicochemical Properties of Diacetin
A comprehensive understanding of Diacetin's physicochemical properties is crucial for its

effective application in food formulations.
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Property Value References

Synonyms
Glyceryl diacetate, Glycerol

diacetate, E1517
[1][3]

CAS Number 25395-31-7 [3]

Molecular Formula C₇H₁₂O₅ [3]

Molecular Weight 176.17 g/mol [3]

Appearance
Clear, colorless, hygroscopic,

oily liquid
[3]

Odor Slight, fatty odor [3]

Solubility

Soluble in water, ethanol, and

benzene. Miscible with

ethanol.

[3][9][10][11]

Density
Approximately 1.15 - 1.18

g/cm³ at 25°C
[5]

Boiling Point Approximately 280°C [5]

Melting Point Approximately -30°C to -40°C [12]

Applications in the Food Industry
Diacetin's primary applications in the food industry stem from its ability to act as a solvent for

flavorings, a humectant in baked goods, and a plasticizer or texture-enhancer in chewing gum.

[4][12]
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Application Area Function
Typical Use Levels (as per
Good Manufacturing
Practice)

Flavorings
Solvent and carrier for flavor

compounds and essential oils.

0.1% - 5.0% in the final flavor

concentrate.

Beverages Carrier for flavorings.
100 - 1000 ppm in the final

beverage.

Baked Goods
Humectant to retain moisture

and improve shelf life.

0.5% - 2.0% based on flour

weight.

Chewing Gum

Plasticizer and softening agent

to improve texture and

chewability.

1.0% - 5.0% in the gum base.

Confectionery
Solvent for colors and flavors;

humectant.
0.5% - 3.0%

Note: The typical use levels are provided as a guide for formulation development and are not

regulatory limits. Actual usage levels should be determined based on product-specific

requirements and in accordance with local regulations.

Experimental Protocols
The following protocols provide detailed methodologies for evaluating the efficacy of Diacetin
in its primary food applications.

Protocol for Evaluating Diacetin as a Solvent for Food
Flavorings
Objective: To determine the solubility of a target flavor compound in Diacetin and to evaluate

the sensory profile of the resulting flavor solution.

Materials:

Diacetin (food grade)
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Target flavor compound (e.g., vanillin, limonene)

Analytical balance

Vortex mixer

Water bath or incubator

Gas Chromatography-Mass Spectrometry (GC-MS) system

Trained sensory panel

Odor-free tasting cups

Methodology:

Solubility Determination:

1. Prepare a series of saturated solutions of the flavor compound in Diacetin at different

temperatures (e.g., 25°C, 40°C, 60°C).

2. Equilibrate the solutions for 24 hours with intermittent vortexing.

3. Centrifuge the solutions to separate undissolved solute.

4. Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent (e.g.,

methanol).

5. Quantify the concentration of the flavor compound in the diluted solution using a validated

GC-MS method.

6. Express solubility as g/100g of Diacetin.

Sensory Evaluation:

1. Prepare a series of flavor solutions with varying concentrations of the flavor compound in

Diacetin (e.g., 0.1%, 0.5%, 1.0%).
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2. Prepare a control sample with the flavor compound dissolved in a standard solvent (e.g.,

ethanol or propylene glycol).

3. Present the samples to a trained sensory panel in a randomized and blind manner.

4. Ask the panelists to evaluate the samples based on aroma intensity, flavor profile, and any

off-notes using a structured questionnaire or a descriptive analysis method.

5. Analyze the sensory data statistically to determine the optimal concentration of the flavor

compound in Diacetin.

Diagram: Experimental Workflow for Flavor Solvent Evaluation
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Workflow for evaluating Diacetin as a flavor solvent.

Protocol for Assessing the Humectant Properties of
Diacetin in Baked Goods
Objective: To evaluate the effectiveness of Diacetin in retaining moisture and extending the

shelf life of a model bakery product (e.g., muffins).
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Materials:

Standard muffin recipe ingredients

Diacetin (food grade)

Baking equipment

Water activity meter

Texture analyzer with a compression probe

Environmental chamber for storage studies

Methodology:

Sample Preparation:

1. Prepare a control batch of muffins without Diacetin.

2. Prepare several experimental batches of muffins with varying concentrations of Diacetin
(e.g., 0.5%, 1.0%, 1.5% based on flour weight).

3. Bake all batches under identical conditions.

4. Allow the muffins to cool to room temperature before packaging.

Water Activity Measurement:

1. Measure the water activity of the muffins from each batch at regular intervals during

storage (e.g., day 0, 3, 7, 14).

2. Take samples from the center of the muffins for consistent measurements.

3. Record the water activity values and plot them against time for each batch.

Texture Profile Analysis (TPA):
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1. Perform TPA on the muffins at the same time intervals as the water activity

measurements.

2. Measure parameters such as hardness, cohesiveness, springiness, and chewiness.

3. Analyze the changes in textural properties over time to assess the staling rate.

Sensory Evaluation:

1. Conduct sensory evaluation with a consumer panel at different time points to assess

perceived moistness, texture, and overall acceptability.

Diagram: Experimental Workflow for Humectant Evaluation

Sample Preparation

Analysis During Storage

Prepare Control Muffins
(No Diacetin)

Bake all Batches

Prepare Experimental Muffins
(Varying Diacetin %)

Store at Controlled
Temperature and Humidity

Water Activity
Measurement

Texture Profile
Analysis (TPA) Sensory Evaluation

Click to download full resolution via product page

Workflow for assessing Diacetin's humectant properties.
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Protocol for Characterizing Diacetin as a Texture
Modifier in Chewing Gum
Objective: To determine the effect of Diacetin on the textural properties of a model chewing

gum formulation.

Materials:

Gum base

Softeners (e.g., glycerin, lecithin)

Bulking agents (e.g., sorbitol, maltitol)

High-intensity sweeteners

Flavorings

Diacetin (food grade)

Laboratory-scale chewing gum manufacturing equipment (e.g., z-blade mixer)

Texture analyzer with a specialized chewing gum rig or a dual-compression setup

Methodology:

Chewing Gum Formulation:

1. Develop a control chewing gum formulation.

2. Create experimental formulations by incorporating Diacetin at various concentrations

(e.g., 1%, 3%, 5%) as a partial or full replacement for other softeners.

Manufacturing:

1. Melt the gum base and mix in the other ingredients according to a standardized

procedure.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 12 Tech Support

https://www.benchchem.com/product/b166006?utm_src=pdf-body
https://www.benchchem.com/product/b166006?utm_src=pdf-body
https://www.benchchem.com/product/b166006?utm_src=pdf-body
https://www.benchchem.com/product/b166006?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b166006?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


2. Sheet and score the gum into individual pieces.

3. Condition the gum samples for at least 24 hours before testing.

Texture Profile Analysis (TPA):

1. Perform TPA on the gum samples to measure key textural attributes such as hardness,

cohesiveness, springiness, and chewiness.

2. Use a standardized TPA method for chewing gum to ensure reproducibility.

Sensory Evaluation:

1. Conduct a sensory panel with trained evaluators to assess the initial bite, chew-down

characteristics, and overall texture perception of the different gum formulations.

Diagram: Logical Relationship for Texture Modification
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Logical relationship of Diacetin in texture modification.

Analytical Methods for Quantification of Diacetin in
Food Matrices
Accurate quantification of Diacetin in food products is essential for quality control and

regulatory compliance. Gas Chromatography-Mass Spectrometry (GC-MS) is a highly suitable

technique for this purpose.

Principle: Diacetin is extracted from the food matrix using a suitable solvent, and the extract is

then analyzed by GC-MS. The concentration of Diacetin is determined by comparing its peak

area to that of an internal standard.

Sample Preparation (General Guideline):

Homogenization: Homogenize the food sample to ensure uniformity.

Extraction: Extract a known weight of the homogenized sample with a suitable solvent (e.g.,

a mixture of methanol and water). The choice of solvent may need to be optimized

depending on the food matrix.

Internal Standard: Add a known amount of an internal standard (e.g., triacetin, if not present

in the sample) to the extraction solvent.

Purification (if necessary): For complex matrices, a solid-phase extraction (SPE) cleanup

step may be required to remove interfering compounds.

Analysis: Inject an aliquot of the final extract into the GC-MS system.

GC-MS Parameters (Typical):

Column: A mid-polarity capillary column (e.g., DB-5ms) is suitable.

Injector: Split/splitless injector, operated in split mode.

Oven Program: A temperature gradient program to ensure good separation of Diacetin from

other components.
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Mass Spectrometer: Operated in electron ionization (EI) mode with selected ion monitoring

(SIM) for enhanced sensitivity and selectivity.

Quantification:

Create a calibration curve using standard solutions of Diacetin and the internal standard.

Calculate the concentration of Diacetin in the sample based on the peak area ratio of Diacetin
to the internal standard and the calibration curve.

Conclusion
Diacetin (E1517) is a versatile and safe food additive with a range of applications that can

enhance the quality and shelf life of various food products. The provided application notes and

protocols offer a framework for researchers and product developers to effectively utilize and

evaluate Diacetin in their formulations. Adherence to Good Manufacturing Practice and

relevant regulatory guidelines is essential for its use in the food industry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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